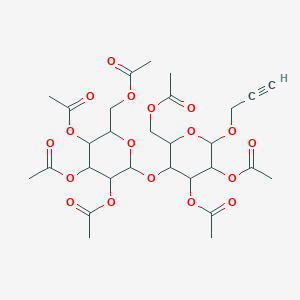
Propargyl beta-D-lactopyranoside heptaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl beta-D-lactopyranoside heptaacetate is a chemical compound with the molecular formula C21H26O11. It is a derivative of beta-D-lactopyranoside, where the hydroxyl groups are acetylated, and a propargyl group is attached. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl beta-D-lactopyranoside heptaacetate can be synthesized through the acetylation of propargyl beta-D-lactopyranoside. The process involves the reaction of propargyl beta-D-lactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl beta-D-lactopyranoside heptaacetate undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The acetyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of beta-D-lactopyranoside with hydroxyl groups.
Substitution: Formation of derivatives with various functional groups attached to the lactopyranoside ring.
Applications De Recherche Scientifique
Propargyl beta-D-lactopyranoside heptaacetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential therapeutic agent or as a precursor for drug development.
Industry: In the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of propargyl beta-D-lactopyranoside heptaacetate involves its interaction with specific molecular targets. The propargyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and labeling studies. The acetyl groups can be hydrolyzed to release the active beta-D-lactopyranoside, which can interact with enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propargyl beta-D-glucopyranoside heptaacetate
- Propargyl beta-D-mannopyranoside heptaacetate
- Propargyl beta-D-galactopyranoside heptaacetate
Uniqueness
Propargyl beta-D-lactopyranoside heptaacetate is unique due to its specific propargyl and acetyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in click chemistry and bioconjugation applications .
Propriétés
Formule moléculaire |
C29H38O18 |
|---|---|
Poids moléculaire |
674.6 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-6-prop-2-ynoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3 |
Clé InChI |
NXVPJXKDYQZVDU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


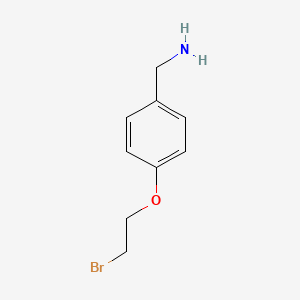

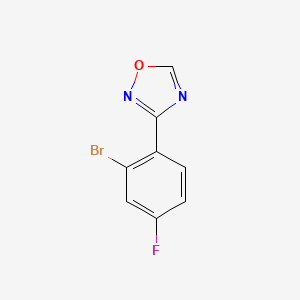
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
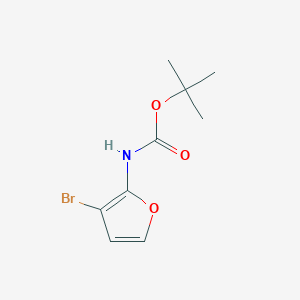
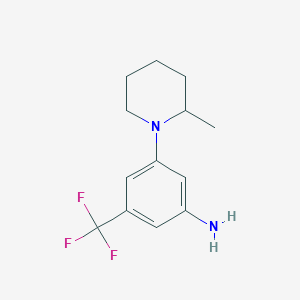
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
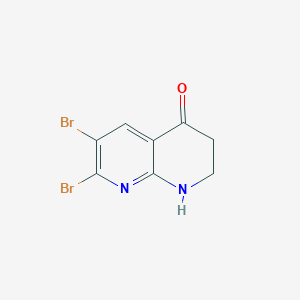
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
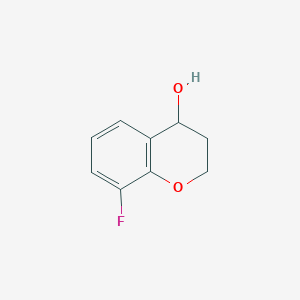
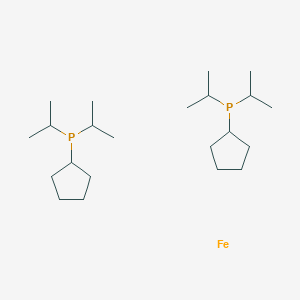

![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
